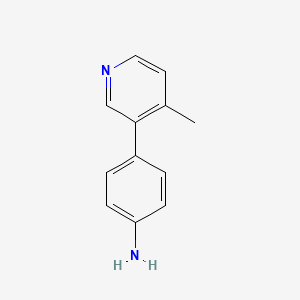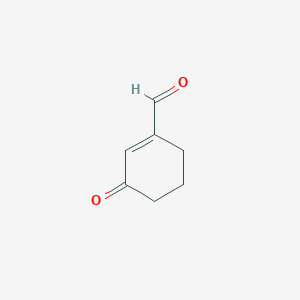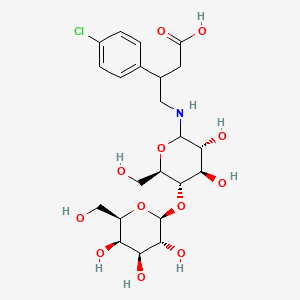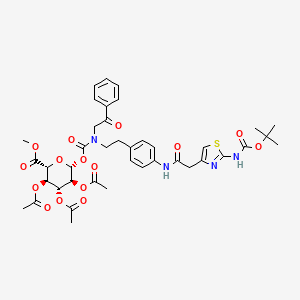
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate with acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate is a compound with a complex structure that includes both acetic acid and tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate typically involves the tert-butylation of carboxylic acids and alcohols. One efficient method for the preparation of tert-butyl esters involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which affords tert-butyl esters with free amino groups quickly and in good yields . Another method includes the use of tert-butyl hydroperoxide under metal-free conditions, which allows for the oxidation of Csp3–H bonds, cleavage of C–CN bonds, and formation of C–O bonds in one pot .
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Reduction: The compound’s functional groups can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Bis(trifluoromethanesulfonyl)imide: Used for tert-butylation reactions.
Tert-butyl hydroperoxide: Employed in oxidation reactions to form tert-butyl esters.
Major Products
The major products formed from these reactions include tert-butyl esters and ethers, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate involves its ability to form stable esters and ethers. The tert-butyl group provides steric hindrance, which can protect the compound from nucleophilic attacks and reduce its reactivity under certain conditions . This stability is crucial for its use as a protecting group in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (2S,3S)-2-amino-3-tert-butoxybutanoate: Similar structure but with different stereochemistry.
Tert-butyl esters of free amino acids: Commonly used as protecting groups in organic synthesis.
Uniqueness
Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate is unique due to its specific stereochemistry and the presence of both acetic acid and tert-butyl groups. This combination provides distinct chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H21NO5 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
acetic acid;tert-butyl 2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C8H17NO3.C2H4O2/c1-5(10)6(9)7(11)12-8(2,3)4;1-2(3)4/h5-6,10H,9H2,1-4H3;1H3,(H,3,4) |
Clé InChI |
ZGPKATWUZGSUFK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)OC(C)(C)C)N)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)

![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)










